Fmoc-L-Holys(Boc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

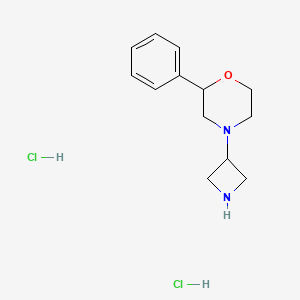

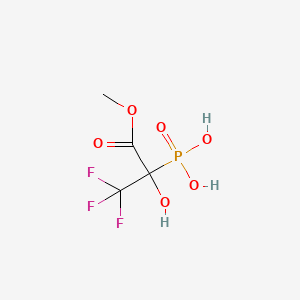

Fmoc-L-Holys(Boc)-OH is a chemical compound with the molecular formula C27H34N2O6 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 482.6 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 13 rotatable bonds .Scientific Research Applications

Synthesis and Structural Characterization

Fmoc-L-Holys(Boc)-OH and its derivatives are instrumental in the synthesis and structural characterization of polypeptides, offering a simplified and improved method for their production. For example, Fmoc-L-Lys(Boc)-Gly-OH was synthesized from lysine and glycine using di-tert-butyl dicarbonate (Boc2O) and 9-fluorenylmethoxycarbonyl (Fmoc-OSu) to protect the amino groups, demonstrating the potential of these compounds in facilitating polypeptide synthesis with implications for disease prevention and treatment methods (Zhao Yi-nan & Melanie Key, 2013).

Optimized Synthesis for Peptide Functionalization

An optimized synthesis of Fmoc-l-homopropargylglycine-OH using double Boc protection showcases the efficient production of alkynyl amino acids for solid-phase synthesis. This method enables the generation of peptides that can be functionalized via copper-assisted alkyne-azide cycloaddition, highlighting the versatility of this compound in peptide engineering and functionalization processes (Daniella Polyak & I. Krauss, 2022).

Controlled Aggregation and Nanoarchitecture Design

The controlled aggregation properties of modified amino acids, including this compound derivatives, contribute to the design of novel nanoarchitectures. These compounds exhibit unique self-assembly behaviors under various conditions, facilitating the development of materials with potential applications in bioscience, biomedical, and material chemistry fields (Nidhi Gour et al., 2021).

Hydrogelation and Peptide Self-Assembly

Fmoc-tripeptides containing this compound demonstrate significant differences in self-assembly and hydrogelation properties based on sequence variations. These differences impact the structural and mechanical properties of the hydrogels formed, indicating the role of this compound derivatives in tuning the physical characteristics of peptide-based hydrogels (G. Cheng et al., 2010).

Gelation Capability in Organogels

Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized using this compound derivatives, serve as organogelators capable of forming stable thermo-reversible organogels. The self-assembled nanostructures of these compounds in various organic solvents demonstrate the potential of this compound derivatives in creating functional materials with diverse applications (Zong Qianying et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-Hlys(Boc)-OH, also known as Fmoc-L-Holys(Boc)-OH, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It specifically targets the amine group of the peptide chain, allowing for the addition of the lysine residue during the synthesis process .

Mode of Action

The compound works by interacting with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a protective group for the amine end of the peptide chain, while the Boc group protects the side chain amine of the lysine residue . This allows for the selective addition of amino acids to the peptide chain. Once the lysine residue has been added, the Fmoc group can be removed, allowing for the addition of the next amino acid .

Biochemical Pathways

The use of Fmoc-Hlys(Boc)-OH in peptide synthesis affects the biochemical pathway of protein synthesis. In natural protein synthesis, ribosomes synthesize proteins by linking amino acids together in the order specified by messenger RNA (mRNA). In the laboratory, fmoc spps allows for the manual, step-by-step construction of the peptide chain

Pharmacokinetics

It’s worth noting that the compound’s stability under various conditions is crucial for its effectiveness in peptide synthesis .

Result of Action

The result of Fmoc-Hlys(Boc)-OH’s action is the successful addition of a lysine residue to a growing peptide chain . This enables the synthesis of peptides with specific sequences, which can be used in a variety of research applications, from studying protein function to developing new drugs.

Action Environment

The action of Fmoc-Hlys(Boc)-OH is influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Moreover, the compound has been found to form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . These environmental factors can influence the compound’s action, efficacy, and stability during peptide synthesis.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMIWUWBOOJLY-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,3]Dioxolo[3,4]pyrrolo[1,2-d]tetrazole (9CI)](/img/no-structure.png)

![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)

![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)